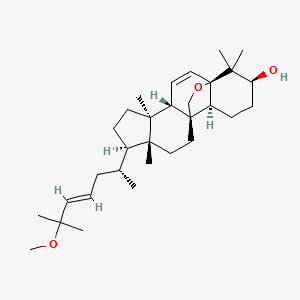

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

Description

Properties

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-21(10-9-15-26(2,3)33-8)22-13-16-29(7)23-14-17-31-24(11-12-25(32)27(31,4)5)30(23,20-34-31)19-18-28(22,29)6/h9,14-15,17,21-25,32H,10-13,16,18-20H2,1-8H3/b15-9+/t21-,22-,23+,24+,25+,28-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRZZBXVRJGWRS-VHZLPNKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, isolation, and biological activity of the cucurbitane-type triterpenoid, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a complex tetracyclic triterpenoid belonging to the cucurbitane family. These compounds are characteristically produced by plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon) and its relatives.[1][2] The core structure features a distinctive 5,19-epoxy bridge and a methoxy group at the C-25 position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadec-2-en-16-ol | PubChem |

| Synonyms | 5β,19-Epoxy-25-methoxycucurbita-6,23-dien-3β-ol | ResearchGate |

| CAS Number | 81910-39-6 | PubChem |

| Molecular Formula | C₃₁H₅₀O₃ | PubChem |

| Molecular Weight | 470.7 g/mol | PubChem |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 6.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 470.37599545 | PubChem |

| Monoisotopic Mass | 470.37599545 | PubChem |

| Topological Polar Surface Area | 38.7 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from plants of the Momordica genus. A general workflow for the isolation of this and similar cucurbitane triterpenoids is outlined below.

Detailed Methodology (General Protocol):

-

Plant Material Collection and Preparation: Fresh leaves of Momordica foetida are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield a crude chloroform extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC, and NOESY) and Mass Spectrometry (MS).

Chemical Synthesis

While a specific total synthesis for this compound has not been reported, the asymmetric de novo synthesis of a related cucurbitane triterpenoid, octanorcucurbitacin B, provides a viable synthetic strategy for the cucurbitane core. This approach deviates from the biosynthetic pathway and allows for the direct assembly of the complex tetracyclic skeleton.

Key Synthetic Steps for the Cucurbitane Core:

-

Annulative Cross-Coupling and Intramolecular Heck Reaction: A chiral enyne starting material undergoes a sequence of these reactions to construct a polyunsaturated tetracycle containing the C9 and C13 quaternary centers.

-

Stereoselective Installations: Subsequent steps involve hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation to introduce further stereocenters and functional groups.

This synthetic approach offers a pathway for the laboratory-scale production of various cucurbitane triterpenoids for further biological evaluation.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, research on structurally similar cucurbitane triterpenoids isolated from Momordica species provides insights into its potential therapeutic effects.

A closely related compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT) , has been shown to exhibit significant cytotoxic activity against human hepatocellular carcinoma (HCC) cells. The proposed mechanism of action involves the induction of apoptosis through the activation of the mitochondrial-dependent pathway.

Mechanism of Action:

ECDT treatment in HCC cells leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK). This activation is believed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. The resulting imbalance in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.

Given the structural similarity, it is plausible that this compound may exhibit similar cytotoxic and pro-apoptotic activities, warranting further investigation into its potential as an anticancer agent.

Data Presentation

Table 3: Spectroscopic Data for Structurally Similar Cucurbitane Triterpenoids

Due to the limited availability of the full-text article detailing the specific spectroscopic data for this compound, this table presents typical ¹H and ¹³C NMR chemical shifts for key structural features of related 5,19-epoxycucurbitane triterpenoids isolated from Momordica species. These values can serve as a reference for the characterization of the target compound.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3 | 3.20-3.40 (m) | 78.0-79.0 |

| 6 | 5.60-5.80 (d) | 128.0-129.0 |

| 7 | 5.80-6.00 (dd) | 127.0-128.0 |

| 19 | Methylene protons part of the epoxy ring | ~70.0 |

| 23 | 5.30-5.50 (m) | 124.0-125.0 |

| 24 | 5.30-5.50 (m) | 134.0-135.0 |

| 25-OCH₃ | 3.10-3.30 (s) | 50.0-51.0 |

| Me-18 | 0.80-0.90 (s) | 15.0-16.0 |

| Me-21 | 0.90-1.00 (d) | 19.0-20.0 |

| Me-26 | 1.20-1.30 (s) | 29.0-30.0 |

| Me-27 | 1.20-1.30 (s) | 29.0-30.0 |

| Me-28 | 1.00-1.10 (s) | 28.0-29.0 |

| Me-29 | 0.70-0.80 (s) | 16.0-17.0 |

| Me-30 | 1.30-1.40 (s) | 25.0-26.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.

Conclusion and Future Directions

This compound is a promising natural product with a complex and interesting chemical architecture. Based on the biological activities of structurally related compounds, it holds potential for further investigation as a therapeutic agent, particularly in the area of oncology.

Future research should focus on:

-

Complete Isolation and Characterization: Obtaining a full spectroscopic dataset for this compound to confirm its structure unequivocally.

-

Total Synthesis: Developing a targeted total synthesis to enable the production of sufficient quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.

-

Biological Evaluation: Screening the compound against a panel of cancer cell lines and in relevant in vivo models to determine its efficacy and mechanism of action.

-

Target Identification: Elucidating the specific molecular targets of this compound to better understand its biological effects.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing cucurbitane triterpenoid.

References

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a naturally occurring triterpenoid compound isolated from plants of the Momordica genus, notably the fresh fruits of Momordica charantia and the leaves of Momordica foetida.[1] This molecule belongs to the cucurbitane class of triterpenoids, which are known for their diverse and potent biological activities. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to support research and development efforts in medicinal chemistry and pharmacology. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader family of cucurbitane triterpenoids from Momordica species exhibit significant anti-inflammatory and cytotoxic properties, suggesting potential avenues for investigation.

Physical and Chemical Properties

This compound is typically isolated as a powder.[2] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O₃ | [3][4] |

| Molecular Weight | 470.7 g/mol | [3][4][5] |

| CAS Number | 81910-39-6 | [2][4] |

| Physical Description | Powder | [2] |

| Exact Mass | 470.37599545 Da | [5] |

| Heavy Atom Count | 34 | [5] |

| Rotatable Bond Count | 5 | [5] |

Spectral Data

The structural elucidation of this compound has been accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 35.6 | 1.65 (m), 1.05 (m) |

| 2 | 28.5 | 1.85 (m), 1.75 (m) |

| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) |

| 4 | 40.2 | - |

| 5 | 88.7 | - |

| 6 | 129.7 | 5.65 (d, 10.0) |

| 7 | 134.5 | 5.85 (d, 10.0) |

| 8 | 49.8 | 2.45 (m) |

| 9 | 51.5 | - |

| 10 | 41.2 | - |

| 11 | 22.8 | 1.45 (m), 1.35 (m) |

| 12 | 35.4 | 1.70 (m), 1.50 (m) |

| 13 | 49.2 | - |

| 14 | 49.5 | - |

| 15 | 31.5 | 1.95 (m), 1.25 (m) |

| 16 | 28.2 | 1.80 (m), 1.60 (m) |

| 17 | 52.3 | 2.15 (m) |

| 18 | 29.8 | 1.25 (s) |

| 19 | 109.8 | 4.05 (d, 7.5), 3.95 (d, 7.5) |

| 20 | 39.8 | 1.90 (m) |

| 21 | 22.7 | 1.05 (d, 6.5) |

| 22 | 35.2 | 2.25 (m), 2.10 (m) |

| 23 | 125.4 | 5.55 (m) |

| 24 | 138.7 | 5.50 (m) |

| 25 | 75.3 | - |

| 26 | 29.8 | 1.20 (s) |

| 27 | 29.8 | 1.20 (s) |

| 28 | 28.5 | 1.00 (s) |

| 29 | 19.4 | 1.10 (s) |

| 30 | 26.5 | 0.95 (s) |

| 25-OCH₃ | 48.9 | 3.15 (s) |

Note: NMR data is based on isolation from Momordica foetida. Minor variations may occur depending on the solvent and instrument used.

Experimental Protocols

Isolation of this compound

The following is a general protocol based on the isolation of cucurbitane triterpenoids from Momordica species.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: Freshly collected leaves of Momordica foetida are air-dried and then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with chloroform at room temperature.

-

Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and subjected to further rounds of column chromatography until the pure compound is obtained.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally similar cucurbitane triterpenoids isolated from Momordica species provide strong indications of its potential pharmacological effects.

Anti-Inflammatory Activity

Many cucurbitane-type triterpenoids from Momordica charantia have demonstrated anti-inflammatory properties.[6][7][8][9][10] For instance, related compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[8][9] The anti-inflammatory effects of Momordica charantia extracts have been linked to the modulation of the MAPK/NFκB signaling pathways.

Caption: Potential anti-inflammatory signaling pathway modulation by cucurbitane triterpenoids.

Cytotoxic Activity

Several cucurbitane triterpenoids from Momordica species have exhibited cytotoxic activity against various cancer cell lines. For example, a structurally similar compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), has been shown to induce apoptosis in human hepatocellular carcinoma cells through the activation of the p38 MAPK and JNK signaling pathways.[11] Another related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has an IC₅₀ of 32.52 μM against U937 cells.[12][13]

Caption: Hypothesized pro-apoptotic signaling pathway for this compound.

Conclusion

This compound is a well-characterized cucurbitane triterpenoid with a defined chemical structure and spectral properties. While specific biological studies on this compound are not abundant, the known anti-inflammatory and cytotoxic activities of closely related compounds from Momordica species highlight its potential as a lead compound for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]

- 3. idosr.org [idosr.org]

- 4. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol . This cucurbitane-type triterpenoid, isolated from plants of the Momordica genus, has garnered interest for its potential biological activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₁H₅₀O₃ |

| Molecular Weight | 470.7 g/mol |

| Source | Momordica charantia, Momordica foetida[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex stereochemistry of cucurbitane triterpenoids.

¹H-NMR Spectroscopy: Proton NMR spectra of related compounds typically show characteristic signals for:

-

Methyl Groups: Several singlets and doublets in the upfield region (δ 0.7 - 1.6 ppm).

-

Olefinic Protons: Resonances in the downfield region (δ 5.5 - 6.5 ppm) corresponding to the protons on the double bonds at C-6 and C-23.

-

Carbinol Proton: A multiplet around δ 3.2 - 3.5 ppm for the proton at C-3 bearing the hydroxyl group.

-

Methoxy Group: A sharp singlet around δ 3.1 - 3.6 ppm.

¹³C-NMR Spectroscopy: Carbon NMR spectra are crucial for identifying all carbon atoms in the molecule. Key expected signals include:

-

Quaternary Carbons: Including the epoxy-bearing carbon (C-5) and the methoxy-substituted carbon (C-25).

-

Olefinic Carbons: Resonances in the range of δ 120 - 145 ppm.

-

Carbinol Carbon: A signal around δ 70 - 80 ppm for C-3.

-

Methoxy Carbon: A signal around δ 50 - 55 ppm.

Note: The exact chemical shifts are dependent on the solvent used for analysis (e.g., CDCl₃, Pyridine-d₅).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula. The expected [M+H]⁺ or [M+Na]⁺ adducts would correspond to the calculated exact mass of C₃₁H₅₀O₃. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the side chain and the steroidal nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H Stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

-

C-H Stretching: Bands around 2850-2960 cm⁻¹ for aliphatic C-H bonds.

-

C=C Stretching: A weak band around 1640 cm⁻¹ for the double bonds.

-

C-O Stretching: Bands in the region of 1050-1150 cm⁻¹ corresponding to the ether and alcohol functionalities.

Experimental Protocols

The isolation and purification of cucurbitane-type triterpenoids from Momordica species generally follow a standard natural product chemistry workflow.

Isolation and Purification Workflow

Caption: General workflow for the isolation and characterization of this compound.

Detailed Methodologies:

-

Plant Material and Extraction: The dried and powdered plant material (e.g., fruits or leaves of Momordica charantia) is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. The target compound is expected to be in the less polar fractions (e.g., chloroform or ethyl acetate).

-

Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the desired compound are often combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HMQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, related cucurbitane triterpenoids from Momordica species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. The potential mechanisms of action for this class of compounds are an active area of research.

Disclaimer: This document is intended for informational purposes for a scientific audience. The spectroscopic data provided is based on the analysis of structurally related compounds and should be confirmed by experimental data for the specific molecule of interest.

References

The intricate Pathway of Cucurbitane Triterpenoid Biosynthesis in Bitter Melon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitane-type triterpenoids, the compounds responsible for the characteristic bitter taste of Momordica charantia (bitter melon), are a class of secondary metabolites with significant pharmacological interest, exhibiting a wide range of biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds in bitter melon. It details the key enzymes involved, from the initial cyclization of 2,3-oxidosqualene to the subsequent oxidative and glycosidic modifications that generate the vast structural diversity of cucurbitane triterpenoids. This document summarizes current quantitative data on gene expression and metabolite distribution within the plant, presents detailed experimental protocols for the study of this pathway, and includes visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, is a widely cultivated plant in tropical and subtropical regions, valued for both its culinary uses and its extensive history in traditional medicine.[1][2] The pronounced bitterness of the fruit is attributed to a complex mixture of cucurbitane-type triterpenoids, which have been the subject of intensive research due to their potent and varied bioactivities.[3][4] Understanding the biosynthesis of these compounds is paramount for their targeted production, whether through metabolic engineering of plants or heterologous expression systems, to unlock their full therapeutic potential.

This guide delineates the current understanding of the cucurbitane triterpenoid biosynthetic pathway in bitter melon, focusing on the core enzymatic steps and the genes that encode them.

The Biosynthetic Pathway of Cucurbitane Triterpenoids

The biosynthesis of cucurbitane triterpenoids in bitter melon is a multi-step process that originates from the isoprenoid pathway, leading to the formation of a common C30 precursor, 2,3-oxidosqualene. This linear substrate is then cyclized and subsequently modified through a series of enzymatic reactions to yield a diverse array of cucurbitane structures. The key enzyme families involved are Oxidosqualene Cyclases (OSCs), Cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs).

Formation of the Cucurbitane Skeleton

The crucial first committed step in cucurbitane biosynthesis is the cyclization of 2,3-oxidosqualene. In bitter melon, this reaction is catalyzed by a specific oxidosqualene cyclase, cucurbitadienol synthase (McCBS) .[3][4] This enzyme facilitates a chair-boat-chair cyclization of the substrate to form the characteristic tetracyclic cucurbitadienol skeleton.[4] In addition to McCBS, the bitter melon genome encodes other OSCs, such as β-amyrin synthase (McBAS), isomultiflorenol synthase (McIMS), and cycloartenol synthase (McCAS), which are responsible for the synthesis of other triterpenoid scaffolds.[3]

Oxidative Modifications by Cytochrome P450s

Following the formation of cucurbitadienol, the triterpenoid backbone undergoes a series of oxidative modifications, including hydroxylations and further oxidations. These reactions are primarily catalyzed by a diverse family of cytochrome P450 monooxygenases (P450s) .[4] These enzymes introduce oxygen atoms at various positions on the cucurbitane skeleton, leading to the formation of a wide range of aglycones. While the specific P450s involved in the complete biosynthetic pathway in bitter melon are still under investigation, research in related cucurbits has implicated several P450 families in cucurbitacin biosynthesis.[5]

Glycosylation by UDP-Glycosyltransferases

The final step in the diversification of cucurbitane triterpenoids is glycosylation, where sugar moieties are attached to the hydroxylated aglycones. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize UDP-activated sugars as donors.[6] The addition of sugar molecules enhances the water solubility and stability of the compounds and can significantly modulate their biological activity. The regioselectivity and substrate specificity of different UGTs contribute to the vast array of momordicosides and other glycosylated cucurbitanes found in bitter melon.

References

- 1. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 6. Heterologous expression, purification, and properties of human cytochrome P450 27C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Cucurbitane-Type Triterpenes from Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of cucurbitane-type triterpenes isolated from Momordica charantia, commonly known as bitter melon. This document summarizes the key bioactive compounds, their associated biological activities with quantitative data, detailed experimental protocols for their isolation and evaluation, and an exploration of the underlying molecular signaling pathways.

Introduction

Momordica charantia L., a member of the Cucurbitaceae family, is a widely cultivated plant in tropical and subtropical regions, recognized for its culinary uses and extensive applications in traditional medicine.[1] A significant portion of its therapeutic properties is attributed to a class of secondary metabolites known as cucurbitane-type triterpenoids. These tetracyclic triterpenoids are the primary contributors to the characteristic bitterness of the fruit and have been the focus of extensive phytochemical and pharmacological research.[1]

Cucurbitane triterpenoids from M. charantia have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4] This review aims to consolidate the current scientific knowledge on these compounds, providing a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Biological Activities of Cucurbitane-Type Triterpenes

The following tables summarize the quantitative data on the biological activities of various cucurbitane-type triterpenes isolated from Momordica charantia.

Table 1: Anti-inflammatory Activity of Cucurbitane-Type Triterpenes

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Kuguaovin A | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin B | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin C | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin D | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin E | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin F | NO Production | RAW 264.7 | 15-35 | [2] |

| Kuguaovin G | NO Production | RAW 264.7 | 15-35 | [2] |

| Compound 4 | IL-12 p40 Inhibition | BMDCs | 0.031 | [2] |

| Compound 6 | IL-12 p40 Inhibition | BMDCs | 0.012 | [2] |

| Compound 9 | IL-12 p40 Inhibition | BMDCs | 0.052 | [2] |

| Compound 11 | IL-12 p40 Inhibition | BMDCs | 0.073 | [2] |

| Compound 12 | IL-12 p40 Inhibition | BMDCs | 0.045 | [2] |

| Compound 4 | TNF-α Inhibition | BMDCs | 0.810 | [2] |

| Compound 6 | TNF-α Inhibition | BMDCs | 0.043 | [2] |

| Compound 9 | TNF-α Inhibition | BMDCs | 0.087 | [2] |

| Compound 11 | TNF-α Inhibition | BMDCs | 0.033 | [2] |

| Compound 3 | IL-6 Inhibition | BMDCs | 0.245 | [2] |

| Compound 4 | IL-6 Inhibition | BMDCs | 0.363 | [2] |

| Compound 6 | IL-6 Inhibition | BMDCs | 0.381 | [2] |

| Compound 11 | IL-6 Inhibition | BMDCs | 0.157 | [2] |

| Compound 12 | IL-6 Inhibition | BMDCs | 0.028 | [2] |

BMDCs: Bone Marrow-Derived Dendritic Cells

Table 2: Anticancer Activity of Cucurbitane-Type Triterpenes

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7 | Breast Cancer | 14.3 | [5] |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MDA-MB-231 | Breast Cancer | 17.6 | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of cucurbitane-type triterpenes from Momordica charantia.

General Protocol for Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of cucurbitane-type triterpenes, based on common methodologies reported in the literature.[6][7][8]

Caption: General workflow for the extraction and isolation of cucurbitane-type triterpenes.

Detailed Steps:

-

Plant Material Preparation: Fresh fruits or vines of Momordica charantia are collected, washed, dried, and ground into a fine powder.[6]

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically 95% ethanol, at a moderately elevated temperature (e.g., 55°C). This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and chloroform. This step separates compounds based on their polarity, with the cucurbitane triterpenes typically concentrating in the chloroform fraction.

-

Chromatographic Separation: The chloroform extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in triterpenes are further purified using a Sephadex LH-20 column to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reversed-phase column (e.g., ODS) to isolate individual pure compounds.

-

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Protocol for Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This protocol details the in vitro assessment of the anti-inflammatory activity of cucurbitane-type triterpenes by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11][12][13]

Caption: Workflow for the nitric oxide (NO) anti-inflammatory assay.

Detailed Steps:

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (cucurbitane-type triterpenes). Cells are pre-incubated with the compounds for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways and Mechanisms of Action

Cucurbitane-type triterpenes from Momordica charantia exert their biological effects by modulating several key signaling pathways.

AMPK Signaling Pathway in Antidiabetic Activity

Several cucurbitane triterpenoids from M. charantia have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake and fatty acid oxidation.[14] The mechanism of AMPK activation by these triterpenes appears to be independent of LKB1 and is mediated through Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ).[16]

Caption: Activation of the AMPK signaling pathway by M. charantia triterpenes.

PPARγ Signaling Pathway in Anticancer and Antidiabetic Activities

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Certain cucurbitane triterpenes, such as 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC), act as PPARγ agonists.[5] Activation of PPARγ by these compounds can induce apoptosis in cancer cells and improve insulin sensitivity.[5][17]

Caption: Modulation of the PPARγ signaling pathway by M. charantia triterpenes.

NF-κB Signaling Pathway in Anti-inflammatory Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Cucurbitane-type triterpenoids from M. charantia have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.[2][18]

Caption: Inhibition of the NF-κB signaling pathway by M. charantia triterpenes.

Insulin Signaling Pathway

Cucurbitane triterpenoids from M. charantia have been demonstrated to improve insulin sensitivity by modulating key components of the insulin signaling pathway. These compounds can enhance the activation of insulin receptor substrate-1 (IRS-1) and downstream effectors, ultimately leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.[3][19]

Caption: Enhancement of the insulin signaling pathway by M. charantia triterpenes.

Conclusion

Cucurbitane-type triterpenes from Momordica charantia represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic effects, are well-documented and supported by a growing body of scientific evidence. The modulation of key signaling pathways such as AMPK, PPARγ, NF-κB, and the insulin signaling pathway provides a mechanistic basis for their observed pharmacological effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a foundation for further investigation and the potential development of novel therapeutics derived from these fascinating natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells | MDPI [mdpi.com]

- 6. Isolation and identification of cucurbitane-type triterpenoids with partial agonist/antagonist potential for estrogen receptors from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ES2621355T3 - Procedure for the preparation of an extract of Momordica Charantia - Google Patents [patents.google.com]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol: From Discovery to a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cucurbitane triterpenoid, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol. It delves into the history of its discovery, its natural sources, and detailed methodologies for its isolation and characterization. The guide further explores its known biological activities, supported by available quantitative data, and discusses potential signaling pathways it may modulate. While a dedicated chemical synthesis is not yet reported, a general synthetic strategy for this class of compounds is outlined. This document aims to be a valuable resource for researchers investigating the therapeutic potential of this complex natural product.

Introduction

This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitane family.[1][2] These complex molecules, isolated from various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses specifically on the discovery, properties, and scientific investigation of this particular epoxy-cucurbitane derivative.

Discovery and History

The initial discovery of this compound can be traced back to studies on the chemical constituents of plants from the Cucurbitaceae family. While many recent studies on Momordica charantia (bitter melon) have reported its isolation as a known compound, the first definitive report of its isolation and characterization was from the chloroform extract of the leaves of Momordica foetida.

Over the years, subsequent phytochemical investigations of Momordica charantia have consistently identified this compound as one of its triterpenoid constituents.[3] These studies have contributed to a better understanding of the chemical diversity within this plant species and have provided the material for further biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₀O₃ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| CAS Number | 81910-39-6 | [1] |

| Appearance | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Experimental Protocols

Isolation from Natural Sources

The following is a generalized protocol for the isolation of this compound from plant material, based on common methodologies for cucurbitane triterpenoids.

Plant Material:

-

Fresh or dried leaves/fruits of Momordica species (e.g., M. foetida, M. charantia).

Extraction:

-

The plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent like hexane or petroleum ether.

-

The defatted plant material is then extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate the triterpenoids.

-

The resulting crude extract is concentrated under reduced pressure.

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification steps, such as preparative HPLC, to yield the pure compound.

Biological Activities and Potential Signaling Pathways

While extensive biological data for this compound is still emerging, preliminary studies and data on structurally similar compounds suggest potential therapeutic applications.

Anti-Tumor Activity

A structurally related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has demonstrated anti-tumor activity against U937 cells with an IC₅₀ of 32.52 μM.[5] This suggests that the 5,19-epoxycucurbitane scaffold may be a promising starting point for the development of novel anticancer agents. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.

Anti-Inflammatory Activity

Cucurbitane triterpenoids isolated from Momordica charantia have shown anti-inflammatory properties. The potential mechanism of action could involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Biological Data

The following table summarizes the available quantitative data for a closely related compound.

| Compound | Cell Line | Activity | Value | Reference |

| 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | U937 | Anti-tumor | IC₅₀ = 32.52 μM | [5] |

Chemical Synthesis

To date, a specific total synthesis of this compound has not been reported in the scientific literature. The complex tetracyclic core and multiple stereocenters present a significant synthetic challenge. However, general strategies for the synthesis of the cucurbitane skeleton have been developed. These approaches often involve the construction of the four-ring system through a series of cycloaddition and rearrangement reactions. The introduction of the epoxy bridge and the methoxy group would require carefully planned stereoselective transformations in the later stages of the synthesis.

Future Directions

This compound represents a promising natural product with potential for further drug development. Future research should focus on:

-

Comprehensive Biological Profiling: A broader screening of its activity against various cancer cell lines and in different models of inflammation is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial.

-

Total Synthesis: The development of an efficient total synthesis would enable the preparation of analogs for structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent and selective therapeutic agents.

Conclusion

This compound is a fascinating cucurbitane triterpenoid with a rich history rooted in natural product chemistry. While its full therapeutic potential is yet to be unlocked, the preliminary data on related compounds suggest that it is a valuable lead for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. This guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing molecule.

References

- 1. This compound | C31H50O3 | CID 91884853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 81910-39-6 | ScreenLib [screenlib.com]

- 5. 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol | 萜类 | MCE [medchemexpress.cn]

Methodological & Application

Application Notes and Protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon).[1][2] While direct experimental data on the mechanism of action of this specific compound is limited, extensive research on structurally similar compounds from the same plant provides a strong basis for a proposed mechanism. This document outlines the hypothesized mechanism of action and provides detailed protocols for its investigation, based on studies of the closely related compound 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT). ECDT has been shown to exhibit anti-cancer properties by inducing apoptosis in human hepatocellular carcinoma (HCC) cells.[3][4][5]

Proposed Mechanism of Action

Based on the findings for the analogous compound ECDT, it is proposed that this compound induces apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[3][5] This process is likely mediated through the mitochondrial-dependent apoptotic pathway, involving the caspase signaling cascade.[3][5] Pre-treatment with inhibitors of p38 MAPK (e.g., SB203580) and JNK (e.g., SP600125) has been shown to reverse the cytotoxic effects of ECDT, further implicating these pathways.[3][5]

Data Presentation

The following tables summarize the quantitative data obtained for the related compound, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), in HA22T human hepatocellular carcinoma cells. This data can serve as a benchmark for investigating this compound.

Table 1: Cytotoxicity of ECDT on HA22T Cells

| Concentration (µM) | Cell Viability (%) |

| 5 | ~95% |

| 10 | ~85% |

| 15 | ~60% |

| 20 | ~40% |

| 25 | ~25% |

| Data derived from graphical representations in the cited literature for ECDT.[3][5] |

Table 2: Apoptosis Induction by ECDT in HA22T Cells

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| 10 | 10-14% | 2-5% |

| 20 | 10-14% | 2-5% |

| Data represents the increase in apoptotic cells after treatment with ECDT.[3][4][5] |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HA22T).

Materials:

-

Cancer cell line (e.g., HA22T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 5, 10, 15, 20, 25 µM). Include a vehicle control (DMSO-treated cells).

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Protocol 3: Western Blot Analysis of p38 MAPK and JNK Activation

Objective: To determine if 5,19-Epoxy-25-methoxycurbita-6,23-dien-3-ol induces the phosphorylation of p38 MAPK and JNK.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and an anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Proposed signaling pathway for the induction of apoptosis.

Caption: General experimental workflow for mechanism of action studies.

References

- 1. raybiotech.com [raybiotech.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. kumc.edu [kumc.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Investigation of cell cytotoxic activity and molecular mechanism of 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol isolated from Momordica charantia on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid isolated from Momordica charantia, commonly known as bitter melon.[1][2][3][4] Triterpenoids from this plant family are known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other bioactive cucurbitacins suggests potential therapeutic applications. For instance, a related compound, 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol, has demonstrated anti-tumor activity with an IC50 of 32.52 μM against U937 cells.[5] Another analog, 5β,19-epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT), has been shown to induce apoptosis in human hepatocellular carcinoma cells through the p38MAPK and JNK signaling pathways.[6][7]

These application notes provide a framework for investigating the potential cytotoxic and anti-inflammatory activities of this compound. The following sections include generalized protocols for key in vitro assays and templates for data presentation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |

| e.g., A549 | MTT | 24 | ||

| e.g., A549 | MTT | 48 | ||

| e.g., MCF-7 | MTT | 24 | ||

| e.g., MCF-7 | MTT | 48 | ||

| e.g., HepG2 | MTT | 24 | ||

| e.g., HepG2 | MTT | 48 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Max Inhibition (%) |

| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) |

Experimental Protocols

The following are detailed protocols for assessing the cytotoxic and anti-inflammatory activities of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of the compound on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This protocol assesses the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[4][8]

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Complete DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Prepare dilutions of this compound in DMEM. Remove the medium and add 100 µL of medium with the desired concentrations of the compound. Include a vehicle control (0.1% DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. In the negative control wells, add 10 µL of medium instead of LPS.

-

Incubate the plate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition using the formula:

-

% NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100

-

-

Determine the IC50 value from the dose-response curve.

Workflow for the Nitric Oxide Inhibition Assay.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol is used to investigate if the cytotoxic effect of the compound is due to the induction of apoptosis. It involves detecting key apoptotic proteins such as cleaved caspases and PARP.[9]

Materials:

-

Selected cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Analyze the band intensities. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would indicate apoptosis induction. Use β-actin as a loading control for normalization.

Putative Signaling Pathway

Based on the activity of the structurally related compound ECDT, this compound may induce apoptosis through the activation of MAPK signaling pathways.[6][7] The diagram below illustrates this hypothetical mechanism.

Hypothetical apoptosis signaling pathway.

References

- 1. broadpharm.com [broadpharm.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for In Vitro Evaluation of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Isolated from sources such as Momordica charantia (bitter melon), this compound and its structural analogs are of significant interest for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and anti-diabetic properties.[2][3][4][5]

These application notes provide detailed protocols for a panel of robust in vitro assays to characterize the biological activities of this compound. The following sections outline methodologies for assessing its cytotoxic and anti-inflammatory potential, complete with data presentation guidelines and diagrams of relevant signaling pathways and experimental workflows.

Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties and for assessing off-target toxicity.[6] The MTT and LDH assays are two of the most common methods for quantifying cytotoxicity.[7]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.[6] Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a blank (medium only).[6]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

The cytotoxic activity of this compound can be summarized in a table presenting the IC50 values against various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | 48 | Insert Value |

| MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |

| A549 | Lung Carcinoma | 48 | Insert Value |

| U937 | Histiocytic Lymphoma | 48 | Insert Value |

Experimental Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vivo Studies of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in Animal Models

Disclaimer: As of the current date, specific in vivo studies on 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol in animal models are not available in the public domain. The following application notes and protocols are therefore provided as a generalized framework for researchers and drug development professionals. These protocols are based on standard methodologies for evaluating the potential anti-inflammatory and anti-tumor activities of novel natural products, informed by in vitro studies of related cucurbitane triterpenoids.

Introduction

This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon). While this specific compound has not been extensively studied in vivo, related compounds from the same class have demonstrated promising biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

These notes provide hypothetical, yet detailed, protocols for initiating preclinical in vivo evaluation of this compound in rodent models. The primary objectives of these proposed studies are to assess the compound's potential therapeutic efficacy and to establish a preliminary safety profile.

Hypothetical In Vivo Efficacy Studies

Based on the known activities of similar cucurbitane triterpenoids, two potential therapeutic avenues for investigation are anti-inflammatory and anti-tumor effects.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

-

Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping (n=6-8 animals per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (this compound at escalating doses, e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition of Edema (Hypothetical) |

| 1 | Vehicle Control | - | 0.85 ± 0.05 | - |

| 2 | Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |

| 3 | Test Compound | 10 | 0.71 ± 0.04 | 16.5 |

| 4 | Test Compound | 25 | 0.54 ± 0.03 | 36.5 |

| 5 | Test Compound | 50 | 0.41 ± 0.04 | 51.8 |

Anti-Tumor Activity: Human Tumor Xenograft Model

This model is a standard for evaluating the efficacy of potential anti-cancer compounds using human cancer cell lines implanted in immunodeficient mice.

Experimental Protocol:

-

Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.

-

Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) under standard conditions.

-

Cell Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel®.

-

Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

-

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Grouping and Treatment (n=8-10 animals per group):

-

Randomize mice into control and treatment groups.

-

Group 1: Vehicle Control (e.g., appropriate solvent, i.p. or p.o.)

-

Group 2: Positive Control (e.g., standard chemotherapeutic agent for the specific cancer type)

-

Group 3-5: Test Compound (this compound at escalating doses, i.p. or p.o., daily or on a specified schedule)

-

-

Measurement of Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

| Group | Treatment | Dose | Mean Final Tumor Volume (mm³) (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |

| 1 | Vehicle Control | - | 1250 ± 150 | - |

| 2 | Positive Control | - | 350 ± 80 | 72 |

| 3 | Test Compound | 25 mg/kg | 980 ± 120 | 21.6 |

| 4 | Test Compound | 50 mg/kg | 720 ± 110 | 42.4 |

| 5 | Test Compound | 100 mg/kg | 510 ± 95 | 59.2 |

Preliminary Toxicity Assessment

A crucial step in preclinical development is to assess the safety profile of the compound.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Swiss albino mice (male and female), 6-8 weeks old.

-

Grouping (n=5 per sex per group):

-

Group 1: Vehicle Control

-

Groups 2-5: Test Compound at escalating single doses (e.g., 50, 300, 1000, 2000 mg/kg, p.o.).

-

-

Administration: Administer a single oral gavage dose.

-

Observation:

-

Monitor animals closely for the first 4 hours for any signs of toxicity (e.g., changes in behavior, locomotion, breathing).

-

Continue observation daily for 14 days, recording mortality, body weight changes, and any other clinical signs.

-

-